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Abstract
LY2780301 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of

the serine/threonine protein kinase Akt and p70S6 kinase (p70S6K).[1] By targeting the

PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, LY2780301 has been

investigated as a potential antineoplastic agent.[2][3] This technical guide provides a

comprehensive overview of the publicly available data on the oral bioavailability and

formulation of LY2780301, intended to support researchers and drug development

professionals in this field. Due to the limited availability of detailed proprietary information, this

guide supplements specific data on LY2780301 with established principles and common

practices in the development of oral kinase inhibitors.

Introduction to LY2780301
LY2780301 is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway, a

critical cascade that regulates cell growth, proliferation, survival, and metabolism.[4]

Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for

therapeutic intervention.[4] LY2780301's mechanism of action involves the dual inhibition of Akt

and its downstream effector, p70S6K, leading to the suppression of tumor cell proliferation and

induction of apoptosis.[1] Developed by Eli Lilly and Company, LY2780301 has been evaluated

in clinical trials for the treatment of advanced solid tumors.[3]
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Oral Pharmacokinetics of LY2780301
The oral bioavailability of a drug is a critical determinant of its clinical utility, influencing dosing

regimens and therapeutic efficacy. While specific data on the absolute oral bioavailability (F%)

of LY2780301 is not publicly available, a first-in-human Phase I clinical trial has provided key

insights into its pharmacokinetic profile following oral administration.

Human Pharmacokinetic Data
A Phase I study in patients with refractory solid tumors evaluated the safety and

pharmacokinetics of orally administered LY2780301 at total daily doses ranging from 100 mg to

500 mg, given either once or twice daily in 28-day cycles.[1] The key pharmacokinetic

parameters from this study are summarized in the table below.

Parameter Value Reference

Dose Range 100 - 500 mg total daily dose [1]

Administration Oral, once or twice daily [1]

Apparent Clearance (CL/F) 4.5 L/h [1]

Elimination Half-Life (t½) ~24 hours [1]

Area Under the Curve (AUC0-

24h)

>25,000 ng*hr/mL (at

efficacious doses)
[1]

Dose Proportionality
Exposure increase was less

than linear with dose
[1]

Inter-patient Variability Significant [1]

The study concluded that plasma exposures of LY2780301 surpassed the predicted efficacious

dose in all patients.[1] The less than dose-proportional increase in exposure suggests that

absorption or other pharmacokinetic processes may be saturable at higher doses. The

significant inter-patient variability is a common characteristic of orally administered kinase

inhibitors.
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The formulation of an oral drug product is critical for ensuring adequate and consistent

bioavailability. While the specific composition of the clinical oral formulation for LY2780301 has

not been publicly disclosed, information on preclinical formulations provides some insight into

its physicochemical properties and potential formulation strategies.

Preclinical Formulations
For non-clinical in vivo studies, LY2780301 has been formulated for oral administration using

various vehicles to achieve a homogenous suspension or solution. Examples of these

research-grade formulations include:

Suspension in Corn Oil: A stock solution of LY2780301 in dimethyl sulfoxide (DMSO) is

diluted with corn oil.[5]

Aqueous-based Suspension: A homogenous suspension can be prepared using

carboxymethylcellulose sodium (CMC-Na) in water.[5]

Solution with Co-solvents and Surfactants: A clear solution for oral administration can be

prepared by dissolving a DMSO stock solution in a mixture of polyethylene glycol 300

(PEG300), Tween 80, and water.[5]

These preclinical formulations are designed for ease of use in animal studies and may not be

representative of a formulation intended for human use, which would require extensive

development to ensure stability, manufacturability, and optimal biopharmaceutical performance.

Signaling Pathway and Experimental Workflows
PI3K/Akt Signaling Pathway
LY2780301 inhibits the PI3K/Akt signaling pathway. The following diagram illustrates the key

components of this pathway and the points of inhibition by LY2780301.
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Caption: The PI3K/Akt signaling pathway and points of inhibition by LY2780301.
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Experimental Workflow for Oral Bioavailability
Assessment
The determination of oral bioavailability is a cornerstone of preclinical and clinical drug

development. A typical experimental workflow for assessing the oral bioavailability of a small

molecule inhibitor like LY2780301 is depicted below.

Preclinical Assessment

Formulation Development
(for IV and Oral Administration)

In Vivo Animal Study
(e.g., Rat, Dog)

Intravenous (IV) Dosing Oral (PO) Dosing

Serial Blood Sampling

Bioanalytical Method Development
& Sample Analysis (LC-MS/MS)

Pharmacokinetic (PK) Analysis
(AUC, CL, t½)

Absolute Bioavailability (F%)
Calculation
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Caption: A generalized experimental workflow for determining oral bioavailability.

Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of LY2780301 are not

publicly available. Therefore, this section provides a generalized protocol for a preclinical oral

bioavailability study in rodents, which is a standard approach in drug discovery and

development.

Generalized Protocol for a Preclinical Oral
Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a test compound in rats.

Materials:

Test compound (e.g., LY2780301)

Vehicle for intravenous (IV) and oral (PO) formulations

Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

Dosing syringes and gavage needles

Blood collection tubes (e.g., with K2EDTA anticoagulant)

Centrifuge

Freezer (-80°C)

LC-MS/MS system for bioanalysis

Methodology:

Animal Acclimatization and Fasting:
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Acclimatize animals for at least 3 days before the study.

Fast animals overnight (approximately 12-16 hours) before dosing, with free access to

water.

Dosing:

Divide animals into two groups: IV and PO (n=3-5 per group).

IV Group: Administer the test compound as a single bolus injection via the tail vein. The

dose is typically 1-2 mg/kg.

PO Group: Administer the test compound via oral gavage. The dose is typically 5-10

mg/kg.

Blood Sample Collection:

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate

site at predetermined time points.

Typical time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-

dose.

Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Collect samples into tubes containing an anticoagulant.

Plasma Preparation:

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the

plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method:

Develop and validate a sensitive and specific liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
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Analyze the plasma samples to determine the drug concentration at each time point.

Pharmacokinetic Analysis:

Use non-compartmental analysis to calculate the pharmacokinetic parameters from the

plasma concentration-time data for both IV and PO routes. Key parameters include:

Area under the curve from time zero to infinity (AUC0-inf)

Clearance (CL) (for IV data)

Volume of distribution (Vd) (for IV data)

Elimination half-life (t½)

Calculation of Absolute Oral Bioavailability (F%):

Calculate the absolute oral bioavailability using the following formula:

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Clinical Trial Design for Pharmacokinetic Assessment
The human pharmacokinetic data for LY2780301 was obtained from a Phase I, open-label,

dose-escalation study. The primary objective of such a study is to determine the maximum

tolerated dose (MTD) and the recommended Phase II dose (RP2D). Secondary objectives

typically include the characterization of the safety profile and pharmacokinetics.

The study design was a "3+3" dose escalation, where cohorts of 3 patients receive a certain

dose. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose.

If one of the three patients experiences a DLT, three more patients are enrolled at that dose

level. The MTD is exceeded if two or more patients in a cohort of 3-6 patients experience a

DLT.

Pharmacokinetic blood samples were collected at various time points after drug administration

to determine parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion
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LY2780301 is an orally bioavailable inhibitor of the PI3K/Akt signaling pathway that has shown

promise in early clinical development. The available human pharmacokinetic data indicates that

it is absorbed orally, achieving exposures that are considered clinically relevant, although with

non-linear pharmacokinetics and significant inter-patient variability. While detailed information

on its absolute oral bioavailability and the composition of its clinical formulation is not in the

public domain, this technical guide provides a summary of the available knowledge and

presents generalized experimental approaches for the assessment of oral bioavailability for this

class of compounds. Further research and publication of more detailed data will be crucial for a

complete understanding of the biopharmaceutical properties of LY2780301.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1150114?utm_src=pdf-body
https://www.benchchem.com/product/b1150114?utm_src=pdf-body
https://www.benchchem.com/product/b1150114?utm_src=pdf-custom-synthesis
https://www.asco.org/abstracts-presentations/ABSTRACT99941
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.875372/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.875372/full
https://synapse.patsnap.com/drug/c98286a59c4e4b08bc6abac68eff97df
https://aacrjournals.org/clincancerres/article/24/14/3253/81014/A-First-in-Human-Phase-1-Study-of-LY3023414-an
https://www.selleckchem.com/products/ly2780301.html
https://www.benchchem.com/product/b1150114#ly2780301-oral-bioavailability-and-formulation
https://www.benchchem.com/product/b1150114#ly2780301-oral-bioavailability-and-formulation
https://www.benchchem.com/product/b1150114#ly2780301-oral-bioavailability-and-formulation
https://www.benchchem.com/product/b1150114#ly2780301-oral-bioavailability-and-formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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